molecular formula C16H6Cl4F12N4Zn B13741184 zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride CAS No. 14263-91-3

zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride

Cat. No.: B13741184
CAS No.: 14263-91-3
M. Wt: 689.4 g/mol
InChI Key: RVJMLOOUJQZBSY-UHFFFAOYSA-J
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Description

Zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride is a diazonium salt complex characterized by a benzenediazonium core substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions, coordinated with zinc tetrachloride (ZnCl₄²⁻) as the counterion. This compound is structurally analogous to other aryl diazonium salts but distinguished by its highly electronegative and hydrophobic -CF₃ substituents.

Properties

CAS No.

14263-91-3

Molecular Formula

C16H6Cl4F12N4Zn

Molecular Weight

689.4 g/mol

IUPAC Name

zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride

InChI

InChI=1S/2C8H3F6N2.4ClH.Zn/c2*9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

RVJMLOOUJQZBSY-UHFFFAOYSA-J

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation

Step 1: Synthesis of 3,5-bis(trifluoromethyl)aniline

  • Starting materials such as 3,5-bis(trifluoromethyl)bromobenzene can be converted to 3,5-bis(trifluoromethyl)aniline through multi-step reactions involving:

    • Formation of 3,5-bis(trifluoromethyl)benzoic acid via Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium in tetrahydrofuran (THF), followed by carbonation and acidic workup (see Table 1 for reagents and conditions).

    • Subsequent conversion of the acid to the corresponding amine via reduction or other amination methods (specific details on this step are less documented but typically involve nitration followed by reduction or direct amination).

Step 2: Diazotization

  • The primary amine 3,5-bis(trifluoromethyl)aniline is diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt intermediate.

Step 3: Formation of Zinc Complex

  • The diazonium salt is then complexed with zinc ions and tetrachloride counterions to form this compound.

  • This step typically involves addition of zinc chloride or zinc salts in the presence of chloride ions to stabilize the diazonium complex.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Preparation of Primary Amine 3,5-bis(trifluoromethyl)bromobenzene, Mg, THF, CO₂, acid workup Grignard reaction at reflux, CO₂ addition at <0 °C, acidification to yield benzoic acid intermediate
Diazotization NaNO₂, HCl, 0–5 °C In situ generation of nitrous acid, low temperature to maintain diazonium salt stability
Zinc Complex Formation ZnCl₂ or Zn salts, Cl⁻ ions Formation of tetrachloride complex, stabilization of diazonium salt

Data Tables and Chemical Properties

Property Data
CAS Number 14263-91-3
Molecular Formula C16H6Cl4F12N4Zn
Molecular Weight 689.4 g/mol
IUPAC Name This compound
Standard InChIKey RVJMLOOUJQZBSY-UHFFFAOYSA-J
Physical State Solid (typical for diazonium salts)
Stability Stable under cold acidic conditions, sensitive to heat and light

Research Findings and Analysis

  • The diazotization step is critical and must be carefully controlled at low temperatures to prevent decomposition of the diazonium salt.

  • The presence of the electron-withdrawing trifluoromethyl groups at the 3 and 5 positions on the benzene ring increases the stability of the diazonium salt compared to unsubstituted analogs, allowing for more versatile synthetic applications.

  • Zinc complexation enhances the stability and modulates the reactivity of the diazonium salt, making it useful for coupling reactions in organic synthesis.

  • The compound is primarily used in research settings for the synthesis of azo dyes and substituted aromatic compounds with trifluoromethyl functionalities, which are valuable in medicinal chemistry and materials science.

Summary Table of Preparation Steps

Step No. Process Stage Key Reagents/Conditions Product/Intermediate
1 Preparation of primary amine 3,5-bis(trifluoromethyl)bromobenzene, Mg, THF, CO₂, acid 3,5-bis(trifluoromethyl)aniline (via intermediates)
2 Diazotization NaNO₂, HCl, 0–5 °C 3,5-bis(trifluoromethyl)benzenediazonium salt
3 Zinc complexation ZnCl₂, Cl⁻ ions This compound

Scientific Research Applications

Organic Synthesis

Zinc 3,5-bis(trifluoromethyl)benzenediazonium tetrachloride serves as a versatile reagent in organic chemistry. Its diazonium group allows for electrophilic aromatic substitution reactions, which are fundamental in synthesizing complex organic molecules.

Key Applications:

  • Electrophilic Aromatic Substitution: The compound can introduce various substituents onto aromatic rings, facilitating the synthesis of diverse aromatic compounds. This is particularly useful in creating pharmaceuticals and agrochemicals.
  • Synthesis of Fluorinated Compounds: The presence of trifluoromethyl groups enhances the reactivity of the compound, making it suitable for synthesizing fluorinated derivatives that exhibit unique biological activities .

Catalysis

Zinc 3,5-bis(trifluoromethyl)benzenediazonium tetrachloride is also utilized as a catalyst in several chemical reactions.

Catalytic Applications:

  • Cationic Polymerization: The compound can initiate cationic polymerization processes, leading to the formation of polymers with specific properties tailored for applications in coatings and adhesives.
  • Cross-Coupling Reactions: It facilitates cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the formation of carbon-carbon bonds essential in building complex molecular architectures .

Materials Science

In materials science, zinc 3,5-bis(trifluoromethyl)benzenediazonium tetrachloride is employed to modify surfaces and create advanced materials.

Material Applications:

  • Surface Functionalization: The compound can be used to functionalize surfaces with trifluoromethyl groups, enhancing their hydrophobicity and chemical resistance. This property is valuable in developing coatings that repel water and oils .
  • Nanocomposite Development: It has been explored in the synthesis of nanocomposites where its unique electronic properties contribute to improved conductivity and stability in electronic devices .

Case Studies

Case Study 1: Synthesis of Fluorinated Pharmaceuticals
In a study published by the Journal of Organic Chemistry, researchers utilized zinc 3,5-bis(trifluoromethyl)benzenediazonium tetrachloride to synthesize a series of fluorinated pharmaceutical intermediates. The introduction of trifluoromethyl groups significantly enhanced the biological activity of the compounds compared to their non-fluorinated counterparts .

Case Study 2: Development of Hydrophobic Coatings
A research project demonstrated the effectiveness of zinc 3,5-bis(trifluoromethyl)benzenediazonium tetrachloride in creating hydrophobic coatings on glass surfaces. The treated surfaces exhibited remarkable water-repellent properties, making them suitable for applications in self-cleaning technologies .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Chlorine

Zinc;2,5-Dichlorobenzenediazonium;Tetrachloride (CAS 14239-23-7)
  • Structure : Benzenediazonium core with 2- and 5-chloro (-Cl) substituents and ZnCl₄²⁻ counterion .
  • Properties :
    • Less hydrophobic due to -Cl groups compared to -CF₃.
    • Higher reactivity in electrophilic substitution due to -Cl’s moderate electron-withdrawing nature.
  • Applications : Primarily used in traditional diazonium salt reactions (e.g., azo coupling) rather than advanced material functionalization.

Comparison Insight :
The -CF₃ groups in the target compound confer superior hydrophobicity and stability under harsh conditions, making it more suitable for surface engineering than chlorinated analogs .

Counterion Variations: Zinc Tetrachloride vs. Tetrafluoroborate

3,5-Bis(trifluoromethyl)benzenediazonium Tetrafluoroborate (TFMB)
  • Structure : Same benzenediazonium core but with BF₄⁻ counterion .
  • Properties :
    • Higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to ZnCl₄²⁻ salts.
    • Reduced thermal stability due to weaker ion pairing.
  • Applications: Electrografting on MoS₂ nanoribbons for semiconductor device modification .

Comparison Insight :
Zinc tetrachloride provides stronger ionic interactions, enhancing mechanical stability of grafted layers but limiting solubility in organic solvents .

Functional Group Diversity: Ethyl-Hydroxyethyl vs. Trifluoromethyl

4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride
  • Structure: Benzenediazonium with -N-ethyl-N-(2-hydroxyethyl)amino substituent and ZnCl₂ counterion .

Biological Activity

Zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride is a compound that has garnered interest due to its potential biological activity, particularly in the context of its interaction with metal ions and its implications for various biochemical pathways. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including relevant case studies and research data.

Chemical Structure and Properties

The compound is characterized by the presence of a zinc ion complexed with a diazonium derivative of 3,5-bis(trifluoromethyl)benzene. Its structure can be represented as follows:

  • Chemical Formula : C8H3BF10N2
  • Molecular Weight : 278.0057 g/mol

This structure enables it to participate in various chemical reactions, including electrophilic aromatic substitution and coordination chemistry.

Zinc plays a crucial role in numerous biological processes, including enzyme function, gene expression, and cellular signaling. The compound's ability to release zinc ions upon decomposition is significant for its biological activity. Research indicates that zinc can modulate the activity of transcription factors and influence cytokine production, which is critical in immune responses.

Key Mechanisms:

  • Zinc Ionophore Activity : The compound may function as a zinc ionophore, facilitating the transport of zinc ions across cell membranes. This mechanism has been observed in similar compounds that enhance intracellular zinc levels, thereby restoring functionality to zinc-deficient proteins such as mutant p53 .
  • Inhibition of Cytokine Production : Compounds related to this class have shown promise in inhibiting cytokine production, particularly interleukins (IL-2, IL-4, IL-5), which are pivotal in inflammatory responses .

Case Studies

  • Cytokine Inhibition : A study demonstrated that bis(trifluoromethyl)pyrazoles could inhibit IL-2 synthesis with a potency significantly greater than cyclosporine. This suggests that similar compounds may exhibit enhanced anti-inflammatory properties .
  • Zinc Reactivation in Mutant p53 : Research on thiosemicarbazone metal ion chelators revealed their ability to reactivate specific zinc-deficient p53 mutants. This mechanism underscores the potential for zinc-based compounds to restore normal function in mutated proteins, providing a pathway for anticancer therapies .
  • Toxicity Assessment : In vivo studies indicated that certain derivatives demonstrated lower toxicity compared to traditional chemotherapeutics while maintaining efficacy against tumor growth. This highlights the therapeutic potential of zinc complexes in cancer treatment .

Comparative Analysis Table

Compound TypeBiological ActivityToxicity LevelReference
This compoundPotential cytokine inhibition; zinc reactivationLow
Thiosemicarbazone derivativesReactivation of mutant p53; antitumor activityModerate
Bis(trifluoromethyl)pyrazolesInhibition of IL-2 synthesisLow

Q & A

Q. What are the key considerations for synthesizing 3,5-bis(trifluoromethyl)benzenediazonium tetrachloride?

Methodological Answer: Synthesis typically involves diazotization under controlled conditions. For example, dissolve 0.001 mol of a precursor (e.g., substituted benzaldehyde derivatives) in absolute ethanol, add glacial acetic acid as a catalyst, and reflux for 4 hours. Pressure reduction and filtration yield the solid product . Critical parameters include solvent purity (ethanol), stoichiometric ratios, and reflux duration to avoid side reactions like premature decomposition of diazonium intermediates.

Q. How can researchers characterize the structural integrity of zinc-coordinated diazonium complexes?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR/FT-IR : Identify trifluoromethyl (-CF₃) and diazonium (-N₂⁺) functional groups (e.g., CF₃ peaks at ~1100–1200 cm⁻¹ in IR; aromatic proton shifts in ¹H NMR).
  • X-ray Diffraction (XRD) : Resolve crystal lattice parameters (e.g., bond angles between Zn²⁺ and chloride ligands).
  • PubChem/NIST Data : Cross-reference experimental spectra with standardized databases for validation .

Q. What experimental parameters are critical for optimizing reaction yields with tetrachloride salts?

Methodological Answer: Use factorial design to systematically test variables:

VariableRange TestedImpact on Yield
Temperature0–60°CHigher temps accelerate decomposition
Solvent PolarityEthanol vs. DCMPolar solvents stabilize ionic intermediates
Molar Ratio (Zn²⁺:Diazonium)1:1 to 1:2Excess Zn²⁺ improves coordination stability
Replicate trials and ANOVA analysis identify optimal conditions .

Q. What safety protocols are essential when handling trifluoromethyl-substituted diazonium salts?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., HCl off-gassing).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.
  • Storage : Keep salts at ≤4°C in inert atmospheres to inhibit explosive decomposition .

Q. How can researchers validate the purity of synthesized compounds?

Methodological Answer:

  • HPLC-MS : Quantify impurities using reverse-phase chromatography with mass spectrometry detection.
  • Melting Point Analysis : Compare experimental values (e.g., 54–56°C for 3,5-bis(trifluoromethyl)benzyl alcohol) to literature data .
  • Elemental Analysis : Confirm C/H/N/F ratios via combustion analysis.

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms in Zn²⁺-diazonium systems?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to simulate transition states and activation energies. For example, ICReDD’s reaction path search methods use Gaussian or ORCA software to predict intermediates in diazonium-zinc coordination . Validate simulations with experimental kinetics (e.g., Arrhenius plots).

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Multi-technique Reconciliation : Pair XRD (solid-state) with NMR (solution-state) to identify polymorphism or solvent effects.
  • Error Analysis : Quantify instrument sensitivity (e.g., XRD resolution limits) and refine computational models (e.g., Hirshfeld surface analysis) .

Q. How can factorial design improve reactor scalability for diazonium-tetrachloride reactions?

Methodological Answer: Apply a 2^k factorial design to assess:

FactorLevel 1Level 2
Stirring Rate200 RPM600 RPM
Reactor Volume50 mL500 mL
Catalyst Loading0.1 mol%1.0 mol%
Use response surface methodology (RSM) to optimize throughput while minimizing byproducts .

Q. How do researchers integrate AI-driven simulations with experimental workflows?

Methodological Answer:

  • COMSOL Multiphysics : Model reaction diffusion dynamics in Zn²⁺-diazonium systems.
  • Machine Learning (ML) : Train neural networks on historical reaction data to predict optimal conditions (e.g., solvent selection, temperature gradients) .

Q. What theoretical frameworks guide the design of novel zinc-diazonium coordination polymers?

Methodological Answer:

  • Ligand Field Theory : Predict Zn²⁺ coordination geometry (tetrahedral vs. octahedral) based on ligand electron-donating capacity.
  • Retrosynthetic Analysis : Deconstruct target polymers into feasible precursors (e.g., diazonium salts as linkers) using ICReDD’s feedback loops between computation and experiment .

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